7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide
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Overview
Description
7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide is a synthetic organic compound that belongs to the class of isochroman derivatives This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a carboxamide group attached to an isochroman ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isochroman Ring: The isochroman ring can be synthesized through a cyclization reaction of a suitable precursor, such as a phenylpropanoic acid derivative, under acidic conditions.
Introduction of Chloro Group: The chloro group can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Trifluoromethyl Group: The trifluoromethyl group can be introduced through a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as aniline, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted isochroman derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1-oxo-N-(2-(trifluoromethyl)phenyl)isochroman-3-carboxamide: Unique due to the presence of both chloro and trifluoromethyl groups.
7-chloro-1-oxo-N-phenylisochroman-3-carboxamide: Lacks the trifluoromethyl group.
7-chloro-1-oxo-N-(2-methylphenyl)isochroman-3-carboxamide: Contains a methyl group instead of a trifluoromethyl group.
Properties
IUPAC Name |
7-chloro-1-oxo-N-[2-(trifluoromethyl)phenyl]-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO3/c18-10-6-5-9-7-14(25-16(24)11(9)8-10)15(23)22-13-4-2-1-3-12(13)17(19,20)21/h1-6,8,14H,7H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEAXJIXOQQYTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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